Boc-Propargylamine

Organic Synthesis Peptide Chemistry Protecting Group Strategy

Multi-step click chemistry often fails with unprotected propargylamine due to cross-reactivity. Boc-Propargylamine (CAS 92136-39-5) provides orthogonal, acid-labile Boc protection paired with a reactive terminal alkyne for efficient CuAAC. Key advantages: Enables enantioselective Mannich reactions (≤98% yield, 95% ee); ensures precise DAR control in ADC bioconjugation; supports reliable CDC25 inhibitor synthesis. Consistently ≥98% purity across major suppliers ensures reproducibility.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 92136-39-5
Cat. No. B032232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Propargylamine
CAS92136-39-5
SynonymsN-2-Propyn-1-yl-carbamic Acid 1,1-Dimethylethyl Ester; _x000B_2-Propynyl-carbamic Acid 1,1-Dimethylethyl Ester;  1,1-Dimethylethyl 2-Propyn-1-ylcarbamate;  2-Propynylcarbamic Acid tert-Butyl Ester;  3-(tert-Butoxycarbonylamino)prop-1-yne;  3-[(tert-Butyloxycarb
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC#C
InChIInChI=1S/C8H13NO2/c1-5-6-9-7(10)11-8(2,3)4/h1H,6H2,2-4H3,(H,9,10)
InChIKeyDSPYCWLYGXGJNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Propargylamine (CAS 92136-39-5): Core Baseline and Procurement-Relevant Identity


Boc-Propargylamine (CAS 92136-39-5), also referred to as N-Boc-propargylamine or tert-butyl prop-2-yn-1-ylcarbamate, is a bifunctional organic compound featuring a terminal alkyne group and a tert-butoxycarbonyl (Boc)-protected primary amine [1]. As a Boc-protected propargylamine building block, it serves as a foundational reagent in medicinal chemistry, bioconjugation, and organic synthesis, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and as a precursor for chiral propargylamine synthesis [2].

Why Generic Substitution of Boc-Propargylamine (92136-39-5) with Analogs Compromises Synthesis Fidelity


The unique value proposition of Boc-Propargylamine resides in its precisely balanced molecular architecture: the sterically demanding, acid-labile Boc group confers orthogonal protection relative to base-labile (e.g., Fmoc) or hydrogenolyzable (e.g., Cbz) groups, enabling multi-step synthesis without cross-reactivity [1]. Simultaneously, the unencumbered terminal alkyne maintains high CuAAC click chemistry efficiency [2]. Attempting to substitute this compound with unprotected propargylamine, bulkier N-protected analogs (e.g., N-Cbz-propargylamine), or alternative alkyne sources without comparable deprotection compatibility directly introduces reaction incompatibilities, reduces synthetic yield, or necessitates additional purification steps, thereby compromising both experimental reproducibility and cost-efficiency in complex synthetic sequences [3].

Quantitative Evidence for Boc-Propargylamine (92136-39-5): Verified Differentiation from Analogs


Orthogonal Protection Compatibility: Acid-Labile Boc vs. Hydrogenolyzable Cbz

Boc-Propargylamine employs a tert-butoxycarbonyl (Boc) protecting group which is selectively cleaved under mildly acidic conditions (e.g., TFA/DCM), in stark contrast to the benzyl carbamate (Cbz) group found in N-Cbz-propargylamine, which requires hydrogenolysis (H2, Pd/C) [1]. This orthogonal deprotection profile allows Boc-Propargylamine to be employed in multi-step syntheses where other acid-sensitive functionalities are present, or where catalytic hydrogenation is incompatible with other substrates (e.g., presence of alkenes or benzyl ethers).

Organic Synthesis Peptide Chemistry Protecting Group Strategy

Synthetic Yield in Chiral Propargylamine Construction: High Efficiency with C-Alkynyl N-Boc N,O-Acetals

In enantioselective Mannich reactions using C-alkynyl N-Boc N,O-acetals (derived from Boc-Propargylamine) as imine precursors, chiral β-keto N-Boc-propargylamines are obtained with yields up to 98% and enantioselectivities up to 95% ee [1]. In a related asymmetric decarboxylative Mannich reaction, yields of up to 97% with enantioselectivities of up to 97:3 er were achieved [2]. While comparable data for unprotected propargylamine or other N-protected analogs in this specific catalytic system are not available, these high yields establish a robust performance benchmark that justifies the use of the Boc-protected substrate for complex molecule synthesis.

Asymmetric Catalysis Medicinal Chemistry β-Keto Propargylamines

Melting Point and Physical State: Solid Handling vs. Liquid Propargylamine

Boc-Propargylamine is a solid with a melting point of 40-44 °C [1]. In contrast, unprotected propargylamine (CAS 2450-71-7) is a liquid with a boiling point of 83 °C and a flash point of 42.8 °F (5.9 °C) . The solid nature of Boc-Propargylamine eliminates the volatility and acute flammability hazards associated with liquid propargylamine, significantly simplifying safe weighing, storage, and reaction setup, particularly in automated synthesis platforms or multi-gram scale preparations.

Chemical Logistics Laboratory Safety Weighing and Dispensing

Purity Benchmarking: Consistently High Purity (>97%) Across Major Vendors

Commercial availability of Boc-Propargylamine is characterized by consistently high purity levels, typically ≥97% (GC) or ≥98% (GC) across multiple reputable vendors including TCI, Aladdin, Chem-Impex, and Thermo Fisher . This uniformity in quality minimizes batch-to-batch variability, which is a critical factor in ensuring reproducibility in sensitive synthetic and biological applications. While other N-protected propargylamines like N-Cbz-propargylamine are available at comparable purity, the broader vendor network and established supply chain for Boc-Propargylamine ensure stable pricing and reliable lead times, a procurement advantage not uniformly shared by less common analogs.

Quality Control Reproducible Research Vendor Qualification

Click Chemistry Efficiency: Terminal Alkyne Maintains High Reactivity

The terminal alkyne moiety in Boc-Propargylamine is sterically unencumbered, allowing for efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing molecules . This is in contrast to internal alkynes or sterically hindered propargylamines (e.g., N-Boc-N-ethylpropargylamine) which exhibit reduced reaction rates in click chemistry [1]. While direct kinetic data for Boc-Propargylamine vs. N-Boc-N-ethylpropargylamine is not available, the general principle of steric hindrance affecting CuAAC efficiency is well-established, making the unsubstituted terminal alkyne a preferred choice for high-yielding bioconjugation.

Bioconjugation CuAAC Drug Delivery

Safety Profile: Reduced Acute Oral Toxicity Compared to Unprotected Propargylamine

Boc-Propargylamine is classified under GHS as Acute Toxicity Category 4 (Harmful if swallowed), Skin Irritant Category 2, and Eye Irritant Category 2 . While unprotected propargylamine carries similar hazard classifications, the Boc group significantly reduces the compound's volatility and basicity, which correlates with lower acute toxicity and reduced corrosivity . The solid state further minimizes inhalation risk, a primary exposure route for volatile amines. This improved safety profile reduces the engineering controls and personal protective equipment required for routine handling, a direct cost and compliance advantage.

Laboratory Safety Risk Assessment Chemical Hygiene

Boc-Propargylamine (92136-39-5): Optimal Application Scenarios Based on Evidence


Synthesis of Chiral β-Keto Propargylamines via Asymmetric Mannich Reactions

Utilize Boc-Propargylamine-derived C-alkynyl N-Boc N,O-acetals as imine surrogates in enantioselective Mannich reactions with β-keto acids or enamides to access chiral β-keto propargylamines in high yields (up to 98%) and excellent enantioselectivities (up to 95% ee) [1]. This application leverages the Boc group's stability under the mildly acidic or Lewis acidic conditions of the Mannich reaction, enabling the synthesis of valuable chiral building blocks for pharmaceuticals without premature deprotection or side reactions.

Orthogonal Protection in Multi-Step Peptide and Small Molecule Synthesis

Incorporate Boc-Propargylamine as a key building block in solid-phase peptide synthesis (SPPS) or solution-phase organic synthesis where orthogonal protection is required. The acid-labile Boc group can be selectively removed with TFA while base-labile Fmoc groups remain intact, or the Boc group remains stable during hydrogenolysis steps that remove Cbz groups [2]. This precise control over deprotection sequences is essential for constructing complex molecular architectures, such as antibody-drug conjugate (ADC) linkers or functionalized peptides, and is not achievable with mono-protected alternatives.

Click Chemistry-Based Bioconjugation in Drug Delivery Systems

Employ Boc-Propargylamine as a heterobifunctional linker for attaching therapeutic payloads (e.g., cytotoxic drugs, imaging agents) to targeting moieties (e.g., antibodies, peptides) via CuAAC click chemistry . The terminal alkyne ensures rapid and complete conjugation, while the Boc-protected amine remains inert during the click reaction, providing a handle for subsequent deprotection and further functionalization (e.g., attachment to a second payload or a solubilizing group). This two-step conjugation strategy, enabled by the compound's dual functionality, enhances control over drug-to-antibody ratio (DAR) and improves the homogeneity of the final bioconjugate.

Preparation of CDC25 Phosphatase Inhibitors and β-Glucan Analogs

Follow established literature protocols that utilize Boc-Propargylamine as a key intermediate in the synthesis of triazolobenzylidene-thiazolopyrimidines, which act as CDC25 phosphatase inhibitors , and in the construction of beta-glucan polysaccharide analogs for immunology research . The consistent commercial availability and high purity (>97%) of Boc-Propargylamine across multiple vendors ensure reproducible results and reliable supply for these targeted research applications, reducing the need for in-house quality control and method revalidation.

Technical Documentation Hub

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